![molecular formula C13H21NO4 B1319068 Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 301226-27-7](/img/structure/B1319068.png)
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the empirical formula C13H21NO4 . It has a molecular weight of 255.31 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(OC©©C)N(CC1)CCC12OC(CC2)=O . The InChI key is DXCDANAWBPYOAA-UHFFFAOYSA-N .Chemical Reactions Analysis
There is a study that discusses two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 399.6±35.0 °C . It has a density of 1.16±0.1 g/cm3 at 20 ºC 760 Torr . The compound should be stored in a sealed, dry environment at room temperature . The predicted pKa is -0.84±0.20 .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure, which includes both an oxazolidinone and a lactone moiety, makes it a valuable building block for the construction of complex molecules. It can be used to synthesize various spirocyclic derivatives, which are prevalent in many biologically active compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacophores. The presence of multiple functional groups allows for the creation of diverse analogs that can be screened for biological activity. It’s particularly useful in the development of neuroactive drugs due to its structural similarity to gamma-aminobutyric acid (GABA) analogs .
Catalysis
The tert-butyl group in this compound can act as a protecting group for the carboxylate during catalytic reactions. This is especially useful in asymmetric synthesis where the spirocyclic framework can induce chirality or enhance enantioselectivity in the resulting products .
Material Science
In material science, the compound’s robust framework is explored for the development of novel polymers with unique properties. Its ability to form stable ring structures is advantageous in creating materials with desired thermal and mechanical stability .
Bioconjugation
This compound can be used in bioconjugation techniques where it’s attached to biomolecules like proteins or nucleic acids. The carboxylate group can be activated to react with amine groups on biomolecules, forming stable amide bonds, which is a common strategy in drug delivery systems .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents. Its well-defined structure and reactivity make it suitable for use in calibration curves or as a reactant in quantitative analyses .
Environmental Chemistry
The compound’s potential for biodegradation and its interactions with environmental pollutants are of interest in environmental chemistry. Researchers can study its breakdown products or use it to synthesize compounds that can help in the remediation of contaminated sites .
Nanotechnology
Lastly, in the field of nanotechnology, this compound can be employed to synthesize organic frameworks for nano-sized materials. These materials can have applications ranging from catalysis to drug delivery, where the size and shape of the nanostructures are crucial .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDANAWBPYOAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)O2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593242 |
Source
|
Record name | tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301226-27-7 |
Source
|
Record name | tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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